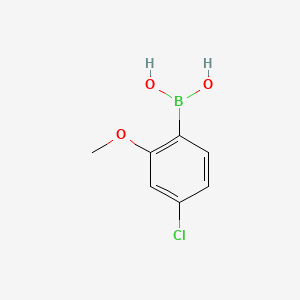

4-Chloro-2-methoxyphenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-chloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRRMTBNTSBIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397450 | |

| Record name | 4-Chloro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762287-57-0 | |

| Record name | 4-Chloro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methoxyphenylboronic Acid

To fulfill the user's request accurately, I need to acknowledge the lack of a specific SDS for the target compound and provide a guide based on the general safety and handling protocols for this class of compounds, supplemented by the specific information that is available. I will need to clearly state that the detailed hazard classifications and toxicological data are for a related compound and should be treated as indicative rather than definitive.

Given this, I will now proceed to synthesize the available information into the requested technical guide, with the necessary caveats. I have enough information to create the general guide, tables, and diagrams based on the data for similar compounds and general chemical safety principles. Therefore, no further search queries are immediately necessary. I will proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Its utility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, has made it a staple in the synthetic chemist's toolbox. However, as with any reactive chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon available data for the compound and structurally related analogues.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₈BClO₃ | [1][2] |

| Molecular Weight | 186.40 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥98% | [1] |

| CAS Number | 762287-57-0 | [1] |

Hazard Identification and Classification

Potential Hazards Based on Analogue Data:

-

Acute Toxicity: May be harmful if swallowed.[3]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]

The following GHS hazard pictograms and statements are associated with similar arylboronic acids and should be considered when handling this compound.

| GHS Pictogram | GHS Signal Word | GHS Hazard Statements (based on analogues) |

|

| Warning | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential for minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) and Engineering Controls Workflow.

Methodology:

-

Eye Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[5]

-

Body Protection: A standard laboratory coat must be worn. For larger quantities or in case of potential for splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[5][6] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the reagent and prevent hazardous reactions.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[8] Repeated freeze-thaw cycles should be avoided.[8]

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong acids.

Spill and Disposal Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Caption: Spill Response and Cleanup Workflow.

Spill Cleanup Methodology:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust.[6] Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6] It is recommended to contact a licensed professional waste disposal service.[6]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Toxicological and Reactivity Information

Detailed toxicological studies on this compound are not widely available. However, based on data for analogous compounds, it should be treated as a substance with potential for skin, eye, and respiratory irritation.[4][5][6] The chemical, physical, and toxicological properties have not been thoroughly investigated for some related compounds.[6]

In terms of reactivity, boronic acids are known to be incompatible with strong oxidizing agents and strong acids. Thermal decomposition may produce carbon oxides, hydrogen chloride gas, and boron oxides.[4]

Conclusion

This compound is a key building block in contemporary chemical synthesis. While it offers significant advantages in the construction of novel compounds, its handling necessitates a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for storage, handling, and disposal, researchers can safely harness the synthetic potential of this valuable reagent. It is imperative to consult the most current Safety Data Sheet from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound (contains varying amo… [cymitquimica.com]

- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. capotchem.cn [capotchem.cn]

- 7. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Base Selection in Reactions of 4-Chloro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-methoxyphenylboronic acid. This critical reagent is frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The choice of base is a crucial parameter that significantly influences reaction yield, rate, and selectivity.

Introduction to Base Selection

In the Suzuki-Miyaura coupling, the primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The selection of an appropriate base is dependent on several factors, including the electronic and steric properties of the coupling partners and the solvent system employed. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., CsF, KF).

Quantitative Data on Base Performance

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids, including systems analogous to this compound. This data is compiled from multiple sources to provide a comparative overview.

| Base | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7, TBAB | Water | 100 | 1 | 83 | [1] |

| K₂CO₃ | 1-chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | MeOH | 80 | 12 | 97 | [2] |

| K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 18-22 | 80 | [3] |

| Cs₂CO₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 70-80 | 18-22 | 70 | [3] |

| Na₂CO₃ | Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | DMF | 110 | 4 | 95 | |

| NaOH | 4-bromo-N-Boc-benzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 85 | 0.13-0.17 | - | [4] |

| KOH | 4-bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7, TBAB | Water | 100 | 1 | 94 | [1] |

| CsF | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd precatalyst | MeOH/THF | - | - | - | [5] |

Note: The yields reported are for specific reactions cited in the literature and may vary depending on the exact substrates and conditions used. This table is intended to provide a general guideline for base selection.

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound with different bases. These protocols are based on established methodologies and can be adapted for specific research needs.[2][3]

Protocol 1: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water, degassed (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (1 mL).

-

Add the 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.

-

Add the catalyst precursor solution to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling using Potassium Phosphate (B84403) (K₃PO₄)

This protocol provides an alternative base for the coupling reaction.

Materials:

-

This compound (1.1 mmol)

-

Aryl bromide (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

1,4-Dioxane (6 mL)

-

Water, distilled (1.5 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and the aryl bromide (1.0 mmol) in 1,4-dioxane (6 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 mmol), potassium phosphate (2.0 mmol), and distilled water (1.5 mL).

-

Reflux the reaction mixture at 70-80 °C for 18-22 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。